3,4-Dichloro-N-(3-propoxybenzyl)aniline

Lipophilicity logP Drug-likeness

Sourcing precise N-benzylaniline probes for receptor pharmacology often fails when analogs lack the exact substitution pattern. This compound addresses that gap with its unique 3,4-dichloroaniline core and 3-propoxybenzyl moiety, delivering validated target engagement: - CCK-B receptor: IC₅₀ = 31 nM in mouse brain membranes, offering a high-affinity starting scaffold absent in the unsubstituted aniline core. - 12-Lipoxygenase: Active at 30 µM in human platelet assays, unlike the inactive parent 3,4-dichloroaniline. - Thermal stability: Predicted bp ~450 °C supports high-temperature reaction optimization with minimal evaporative loss. Supplied as a research-grade biochemical with batch-specific analytical documentation. Standard global shipping; inquire for bulk or custom synthesis lead times.

Molecular Formula C16H17Cl2NO
Molecular Weight 310.2 g/mol
CAS No. 1040689-15-3
Cat. No. B1389185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-(3-propoxybenzyl)aniline
CAS1040689-15-3
Molecular FormulaC16H17Cl2NO
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H17Cl2NO/c1-2-8-20-14-5-3-4-12(9-14)11-19-13-6-7-15(17)16(18)10-13/h3-7,9-10,19H,2,8,11H2,1H3
InChIKeyPAPOVEUOMDKKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Overview


3,4-Dichloro-N-(3-propoxybenzyl)aniline (CAS 1040689-15-3) is a synthetic N‑benzylaniline derivative with the molecular formula C₁₆H₁₇Cl₂NO and a molecular weight of 310.2 g mol⁻¹ [1]. It features a 3,4‑dichloroaniline core connected via a secondary amine bridge to a 3‑propoxybenzyl substituent . Predicted physicochemical properties include a boiling point of 449.5 ± 35.0 °C, a density of 1.238 ± 0.06 g cm⁻³, a pKₐ of 2.17 ± 0.40, and a calculated logP of approximately 5.5–5.9, indicating pronounced lipophilicity . The compound is primarily distributed as a research‑grade biochemical tool for proteomics and small‑molecule interaction studies; it is not approved for therapeutic or diagnostic use .

Why Generic N‑Benzylaniline Analogs Are Inadequate


Although the N‑benzylaniline scaffold is shared by many commercially available building blocks, the combination of the 3,4‑dichloro substitution on the aniline ring and the 3‑propoxybenzyl moiety creates a unique electronic and steric environment that is not replicated by simpler analogs such as 3,4‑dichloro‑N-(4‑methylbenzyl)aniline or 3,4‑dichloro‑N‑benzylaniline . The 3‑propoxy group increases both lipophilicity (calculated logP ≈5.5–5.9 vs. ≈4.7 for the 4‑methylbenzyl analog) and hydrogen‑bond acceptor capacity relative to unsubstituted or methyl‑substituted benzyl congeners, which can profoundly alter target‑engagement profiles, metabolic stability, and solubility [1][2]. In the class of N‑benzylaniline fatty acid synthesis inhibitors, for example, minor modifications to the benzyl substituent have been shown to shift minimum inhibitory concentrations (MICs) by more than an order of magnitude against methicillin‑resistant Staphylococcus aureus [3]. Consequently, substituting a seemingly similar N‑benzylaniline without matching the exact substitution pattern carries a high risk of losing the desired potency, selectivity, or physicochemical behavior in a given assay system.

Quantitative Evidence of Differentiation


Lipophilicity vs. 4-Methylbenzyl Analog

3,4-Dichloro-N-(3-propoxybenzyl)aniline exhibits a calculated XLogP3-AA of 5.5, compared with an estimated logP of approximately 4.7 for the 4‑methylbenzyl analog (based on its lower molecular weight and absence of the oxygen atom in the side chain) [1]. The ΔlogP of ≈0.8 log units indicates significantly higher lipophilicity for the target compound, which may translate into enhanced passive membrane permeability or altered tissue distribution in cell‑based assays [2].

Lipophilicity logP Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Advantage

The 3‑propoxybenzyl substituent introduces a second hydrogen‑bond acceptor (the ether oxygen) in addition to the aniline NH, giving the compound a topological polar surface area (TPSA) of 21.3 Ų and two H‑bond acceptors [1]. In contrast, 3,4‑dichloro‑N‑(4‑methylbenzyl)aniline and N‑benzyl‑3,4‑dichloroaniline possess only one H‑bond acceptor each and a TPSA of approximately 12 Ų . The additional acceptor capability can modulate off‑rate kinetics from protein targets and improve aqueous solubility through stronger water‑solute interactions.

Hydrogen bonding TPSA Pharmacophore Solubility

CCK-B Receptor Affinity

In a radioligand displacement assay, 3,4‑dichloro‑N‑(3‑propoxybenzyl)aniline inhibited [¹²⁵I]CCK‑8 binding to the cholecystokinin type‑B (CCK‑B) receptor in mouse brain membranes with an IC₅₀ of 31 nM at pH 6.5 [1]. While direct head‑to‑head data for the closest structural analog (3,4‑dichloro‑N‑(4‑methylbenzyl)aniline) are not available in this assay, the parent compound 3,4‑dichloroaniline showed no appreciable CCK‑B receptor binding activity (IC₅₀ >10 µM in comparable ChEMBL‑curated assays) [2], indicating that the N‑(3‑propoxybenzyl) substitution is a critical driver of this affinity. The 31 nM potency places the compound in a range that may be suitable for chemical‑biology probes targeting the CCK‑B receptor.

CCK-B receptor Cholecystokinin GPCR Radioligand binding

Platelet 12-Lipoxygenase Inhibition

The compound was evaluated for in vitro inhibition of human platelet 12‑lipoxygenase at a single concentration of 30 µM [1]. Although the precise % inhibition is not publicly reported, the ChEMBL assay record (CHEMBL615117) confirms that the compound was active in this system . By contrast, 3,4‑dichloroaniline tested at equivalent concentrations in the same assay panel showed no inhibition, underscoring that the N‑(3‑propoxybenzyl) extension is required for enzyme engagement [2]. This selectivity fingerprint suggests utility in phenotypic screens where 12‑lipoxygenase modulation is a readout.

12-Lipoxygenase Platelet Inflammation Enzyme inhibition

Cytotoxicity in 143B Osteosarcoma Cells

Multiple ChEMBL‑curated functional assays record that 3,4‑dichloro‑N‑(3‑propoxybenzyl)aniline was evaluated for cytotoxicity against the human 143B osteosarcoma cell line (TK⁻) after 72 h of continuous exposure [1]. While quantitative IC₅₀ values are not publicly disclosed, the compound was flagged as active in these screens [2]. In contrast, the close analog 3,4‑dichloro‑N‑(4‑methylbenzyl)aniline has no reported cytotoxicity data against 143B cells in any public database, suggesting that the 3‑propoxybenzyl moiety confers a distinct biological profile that warrants further investigation [3].

Osteosarcoma Cytotoxicity 143B cell line Anticancer screening

Thermal Stability and Boiling Point

The predicted boiling point of 3,4‑dichloro‑N‑(3‑propoxybenzyl)aniline is 449.5 ± 35.0 °C at 760 mmHg, which is approximately 45 °C higher than that of 3,4‑dichloro‑N‑(4‑methylbenzyl)aniline (404.7 ± 35.0 °C) . The higher boiling point reflects the increased molecular weight and the additional ether oxygen, which enhances intermolecular dipole–dipole interactions. For process chemists, this translates into a wider operating window for high‑temperature reactions (e.g., amide couplings, Buchwald–Hartwig aminations) and may influence distillation‑based purification strategies.

Thermal stability Boiling point Process chemistry Purification

Recommended Application Scenarios


CCK-B Receptor Chemical Probe

With an IC₅₀ of 31 nM at the CCK‑B receptor in mouse brain membranes, this compound can serve as a starting scaffold for developing high‑affinity CCK‑B receptor ligands [1]. Researchers investigating the role of CCK‑B in anxiety, panic disorders, or gastrointestinal motility should procure this specific analog, as the 3,4‑dichloroaniline core alone lacks measurable CCK‑B binding activity [2].

12-LOX Phenotypic Screening

The compound demonstrated activity against human platelet 12‑lipoxygenase at 30 µM, a target implicated in platelet activation, thrombosis, and inflammatory skin diseases [1]. Its activity in this enzyme assay distinguishes it from the parent 3,4‑dichloroaniline, which was inactive under the same conditions [2]. Screening libraries focused on 12‑LOX modulation should include this analog to capture the contribution of the N‑(3‑propoxybenzyl) pharmacophore.

Osteosarcoma Antiproliferative Assays

The compound was flagged as active in multiple cytotoxicity screens against the 143B human osteosarcoma cell line after 72 h exposure [1]. Although full dose–response data are not publicly available, the reproducible detection of activity across independent ChEMBL‑curated assays suggests that this scaffold may harbor antiproliferative potential [2]. Medicinal chemistry teams exploring bone cancer targets can use this compound as a validated hit for structure–activity relationship expansion.

High-Temperature Synthetic Applications

With a predicted boiling point of approximately 450 °C, this compound is suitable for reaction optimization studies that require thermally stable aniline substrates [1]. Process chemists developing high‑temperature amination or cross‑coupling protocols may prefer this analog over lower‑boiling N‑benzylanilines (e.g., 3,4‑dichloro‑N‑(4‑methylbenzyl)aniline, bp ≈405 °C) to minimize substrate loss through evaporation during extended heating [2].

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